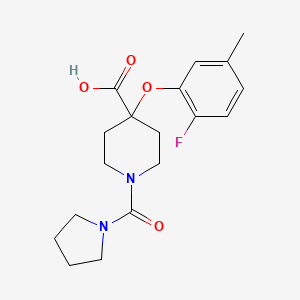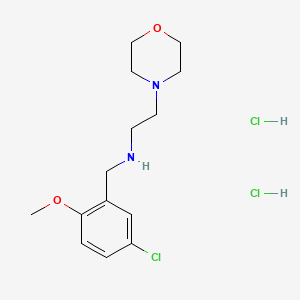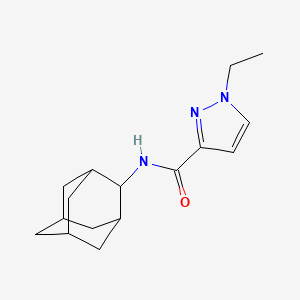![molecular formula C18H23N3O4S B5324567 2-{2-methyl-4-[(propylamino)sulfonyl]phenoxy}-N-(pyridin-2-ylmethyl)acetamide](/img/structure/B5324567.png)
2-{2-methyl-4-[(propylamino)sulfonyl]phenoxy}-N-(pyridin-2-ylmethyl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-{2-methyl-4-[(propylamino)sulfonyl]phenoxy}-N-(pyridin-2-ylmethyl)acetamide, also known as MPSP, is a chemical compound that has gained attention in recent years due to its potential use in scientific research. MPSP is a selective antagonist of the TRPM8 ion channel, which is involved in thermoregulation and pain sensation. In
作用机制
2-{2-methyl-4-[(propylamino)sulfonyl]phenoxy}-N-(pyridin-2-ylmethyl)acetamide is a selective antagonist of the TRPM8 ion channel, which is involved in thermoregulation and pain sensation. By blocking the activity of TRPM8 ion channels, this compound can reduce cold-induced pain and may have potential applications in the treatment of neuropathic pain.
Biochemical and Physiological Effects:
This compound has been shown to inhibit the growth of prostate cancer cells in vitro and may have potential use in cancer treatment. Additionally, this compound has been shown to reduce cold-induced pain and may be a useful tool for studying the role of TRPM8 ion channels in pain sensation.
实验室实验的优点和局限性
One advantage of using 2-{2-methyl-4-[(propylamino)sulfonyl]phenoxy}-N-(pyridin-2-ylmethyl)acetamide in lab experiments is its selectivity for the TRPM8 ion channel, which allows for more precise targeting of this channel. However, one limitation of using this compound is that it may have off-target effects on other ion channels, which could complicate the interpretation of experimental results.
未来方向
There are several future directions for research on 2-{2-methyl-4-[(propylamino)sulfonyl]phenoxy}-N-(pyridin-2-ylmethyl)acetamide. One area of interest is the potential use of this compound in cancer treatment. Further studies are needed to determine the efficacy of this compound in vivo and to explore its mechanisms of action in cancer cells. Additionally, there is potential for the development of novel TRPM8 antagonists with improved selectivity and potency. Finally, further studies are needed to explore the role of TRPM8 ion channels in pain sensation and to determine the potential therapeutic applications of TRPM8 antagonists like this compound.
合成方法
The synthesis of 2-{2-methyl-4-[(propylamino)sulfonyl]phenoxy}-N-(pyridin-2-ylmethyl)acetamide involves several steps, including the reaction of 2-methyl-4-nitrophenol with propylamine to form 2-methyl-4-(propylamino)phenol. This compound is then reacted with chlorosulfonic acid to form 2-methyl-4-[(propylamino)sulfonyl]phenol. The final step involves the reaction of 2-methyl-4-[(propylamino)sulfonyl]phenol with N-(pyridin-2-ylmethyl)acetamide to form this compound.
科学研究应用
2-{2-methyl-4-[(propylamino)sulfonyl]phenoxy}-N-(pyridin-2-ylmethyl)acetamide has potential applications in scientific research, particularly in the field of pain management. TRPM8 ion channels are involved in cold-induced pain and are also expressed in certain types of cancer cells. This compound has been shown to inhibit the growth of prostate cancer cells and may have potential use in cancer treatment. Additionally, this compound may have applications in the treatment of neuropathic pain and may be a useful tool for studying the role of TRPM8 ion channels in pain sensation.
属性
IUPAC Name |
2-[2-methyl-4-(propylsulfamoyl)phenoxy]-N-(pyridin-2-ylmethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O4S/c1-3-9-21-26(23,24)16-7-8-17(14(2)11-16)25-13-18(22)20-12-15-6-4-5-10-19-15/h4-8,10-11,21H,3,9,12-13H2,1-2H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJJHXXUNHPRHLH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNS(=O)(=O)C1=CC(=C(C=C1)OCC(=O)NCC2=CC=CC=N2)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![4-[4-(allyloxy)-3-methylbenzoyl]-5-(3,4-dimethoxyphenyl)-3-hydroxy-1-(3-pyridinylmethyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5324500.png)



![N-cyclopropyl-2-[(4,5-diethyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5324528.png)
![N-[(5-chloro-3-methyl-2-phenyl-1H-indol-7-yl)methyl]-5-methyl-1,3-oxazole-4-carboxamide](/img/structure/B5324539.png)
![2-{2-[2-cyano-2-(5,6-dimethyl-1H-benzimidazol-2-yl)vinyl]phenoxy}acetamide](/img/structure/B5324544.png)

![N~4~-[5-(2,2-dimethylpropyl)-1,3,4-thiadiazol-2-yl]-N~1~,N~1~-diethyl-1,4-piperidinedicarboxamide](/img/structure/B5324559.png)
![4-hydroxy-9-methyl-2-(trifluoromethyl)pyrido[2',3':4,5]thieno[2,3-b]pyridin-7(6H)-one](/img/structure/B5324564.png)

